molecular formula C17H18N2O3S B5635242 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Cat. No. B5635242
M. Wt: 330.4 g/mol
InChI Key: RCYBYPYELMEVOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical processes, including benzoylation and cyclization reactions. For instance, Prabukanthan et al. (2020) synthesized a compound by benzoylation of 2-aminobenzothiazole using 2-methoxybenzoyl chloride, followed by structural characterization through various spectroscopic methods (Prabukanthan, Raveendiran, Harichandran, & Seenuvasakumaran, 2020). Such methodologies might be adaptable for synthesizing N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been explored through techniques like single-crystal X-ray diffraction, revealing insights into their crystal systems and space groups. For example, studies have shown that similar compounds crystallize in specific systems, providing valuable information on molecular conformation and intermolecular interactions (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

Chemical Reactions and Properties

Heterocyclic compounds like N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide participate in various chemical reactions, leading to diverse derivatives with a range of biological activities. The chemical reactivity is often explored through reactions with different reagents, facilitating the synthesis of compounds with potential biological and pharmaceutical applications.

Physical Properties Analysis

The physical properties of such compounds, including thermal stability and optical properties, are crucial for understanding their potential applications. For instance, the compound synthesized by Prabukanthan et al. demonstrated stability up to 160°C and exhibited specific optical properties, such as absorbance bands in the UV-NIR region (Prabukanthan et al., 2020).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-17(2)8-12-14(13(20)9-17)23-16(18-12)19-15(21)10-5-4-6-11(7-10)22-3/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYBYPYELMEVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

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